Cas no 2097980-04-4 (4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid)

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound featuring a piperidine core functionalized with an ethoxymethyl group and a 4-oxobutanoic acid moiety. This structure imparts versatility in pharmaceutical and chemical synthesis applications, particularly as an intermediate in the development of bioactive molecules. The ethoxymethyl group enhances solubility and bioavailability, while the carboxylate functionality allows for further derivatization. Its well-defined reactivity profile makes it suitable for amide bond formation and other coupling reactions. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers value it for its potential in designing novel drug candidates, particularly in targeting central nervous system (CNS) disorders or metabolic pathways.
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid structure
2097980-04-4 structure
Product name:4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
CAS No:2097980-04-4
MF:C12H21NO4
MW:243.29944396019
CID:5724469
PubChem ID:121201395

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • F1907-5048
    • 4-[4-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid
    • 2097980-04-4
    • 4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
    • AKOS026709480
    • 1-Piperidinebutanoic acid, 4-(ethoxymethyl)-γ-oxo-
    • 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
    • Inchi: 1S/C12H21NO4/c1-2-17-9-10-5-7-13(8-6-10)11(14)3-4-12(15)16/h10H,2-9H2,1H3,(H,15,16)
    • InChI Key: SJIUYIKJOSYUPW-UHFFFAOYSA-N
    • SMILES: O(CC)CC1CCN(C(CCC(=O)O)=O)CC1

Computed Properties

  • Exact Mass: 243.14705815g/mol
  • Monoisotopic Mass: 243.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.121±0.06 g/cm3(Predicted)
  • Boiling Point: 422.2±20.0 °C(Predicted)
  • pka: 5.02±0.17(Predicted)

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E241566-100mg
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic Acid
2097980-04-4
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-5048-0.5g
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
2097980-04-4 95%+
0.5g
$380.0 2023-09-07
TRC
E241566-500mg
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic Acid
2097980-04-4
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-5048-5g
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
2097980-04-4 95%+
5g
$1203.0 2023-09-07
TRC
E241566-1g
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic Acid
2097980-04-4
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-5048-10g
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
2097980-04-4 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-5048-0.25g
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
2097980-04-4 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5048-1g
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
2097980-04-4 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5048-2.5g
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
2097980-04-4 95%+
2.5g
$802.0 2023-09-07

Additional information on 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

Recent Advances in the Study of 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid (CAS: 2097980-04-4)

In recent years, the compound 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid (CAS: 2097980-04-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine-based structure and oxobutanoic acid moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of the synthetic pathway for 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid. Recent publications have highlighted novel methodologies that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a streamlined synthesis route that reduces the number of steps and minimizes the use of hazardous reagents, thereby enhancing the compound's accessibility for further research.

Pharmacological investigations have revealed that 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid exhibits notable activity in modulating specific biological pathways. Preliminary in vitro and in vivo studies suggest its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of key pro-inflammatory cytokines. Additionally, its structural similarity to known neuromodulators has prompted research into its effects on central nervous system (CNS) targets, although detailed mechanistic studies are still ongoing.

Another significant development is the exploration of this compound's role in drug delivery systems. Due to its amphiphilic nature, 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has been investigated as a potential carrier for hydrophobic drugs, improving their solubility and bioavailability. Recent findings presented at the 2024 American Chemical Society conference highlighted its efficacy in enhancing the delivery of anticancer agents, with promising results in animal models.

Despite these advancements, challenges remain in fully elucidating the compound's safety profile and pharmacokinetics. Current research is focused on addressing these gaps, with several ongoing clinical trials aiming to evaluate its toxicity and efficacy in humans. The outcomes of these studies will be pivotal in determining the compound's viability as a therapeutic agent.

In conclusion, 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid represents a compelling area of research in chemical biology and drug development. Its multifaceted applications, from anti-inflammatory therapies to drug delivery systems, underscore its potential to address unmet medical needs. Future studies will likely continue to explore its mechanisms and expand its therapeutic repertoire, solidifying its place in the pharmaceutical landscape.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd